1,2-二氟-4-(三氟甲氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

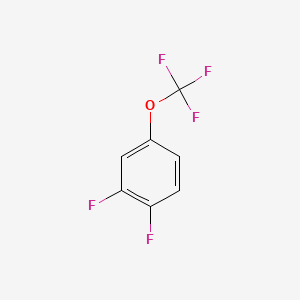

1,2-Difluoro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 1,2-Difluoro-4-(trifluoromethoxy)benzene can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The IUPAC name for 1,2-Difluoro-4-(trifluoromethoxy)benzene is 3,4-difluorophenyl trifluoromethyl ether . The InChI code for this compound is 1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H .Physical And Chemical Properties Analysis

1,2-Difluoro-4-(trifluoromethoxy)benzene has a boiling point of 65/170 Torr . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant .科学研究应用

General Properties and Uses

1,2-Difluoro-4-(trifluoromethoxy)benzene is a type of aryl trifluoromethyl ether . It has a molecular weight of 198.09 and a boiling point of 65/170 Torr . It’s commonly used in scientific research due to its unique properties.

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

This compound is often used in organic synthesis . The trifluoromethoxy group in particular is finding increased utility as a substituent in bioactives .

Methods of Application

The exact methods of application can vary depending on the specific reaction or synthesis being performed. However, it’s generally used as a reagent or building block in various organic reactions .

Results or Outcomes

The outcomes can also vary widely depending on the specific reaction or synthesis. In general, the trifluoromethoxy group can greatly influence the properties of the resulting compounds .

Application in Trifluoromethoxylation of Arynes

Summary of Application

This compound has been used as a source of trifluoromethoxide anion for the trifluoromethoxylation of arynes . The trifluoromethoxy moiety is an emerging fluorinated group that shows interesting properties for pharmaceutical and agrochemical applications .

Methods of Application

The compound 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) is used as an easy-to-handle, safe, commercially available, and cheap source of trifluoromethoxide anion .

Results or Outcomes

The outcomes of this application can vary depending on the specific reaction or synthesis. However, the introduction of the trifluoromethoxy group can greatly influence the properties of the resulting compounds .

Application in the Synthesis of Fluorinated Ethers

Field

Medicinal Chemistry

Summary of Application

In the 1950s and 1960s, α-fluorinated ethers were developed as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics . The trifluoromethoxy group in 1,2-Difluoro-4-(trifluoromethoxy)benzene could potentially be used in the synthesis of such compounds.

Methods of Application

The exact methods of application can vary depending on the specific synthesis being performed. However, it’s generally used as a reagent or building block in various organic reactions .

Results or Outcomes

The outcomes can also vary widely depending on the specific reaction or synthesis. In general, the introduction of the trifluoromethoxy group can greatly influence the properties of the resulting compounds .

Application in the Synthesis of Fluorinated Pharmaceuticals

Field

Pharmaceutical Chemistry

Summary of Application

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in 1,2-Difluoro-4-(trifluoromethoxy)benzene could potentially be used in the synthesis of such compounds.

Results or Outcomes

Application in the Synthesis of Fluorinated Pesticides

Field

Agrochemical Chemistry

Summary of Application

Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group in 1,2-Difluoro-4-(trifluoromethoxy)benzene could potentially be used in the synthesis of such compounds.

安全和危害

未来方向

The future directions for the research and application of 1,2-Difluoro-4-(trifluoromethoxy)benzene lie in the field of pharmaceuticals, pesticides, and materials due to the irreplaceable properties of fluoride . The late-stage and selective fluorination reaction of organic molecules has received significant attention, especially the trifluoromethoxylation reaction .

属性

IUPAC Name |

1,2-difluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOBFYWVKAXNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699635 |

Source

|

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-(trifluoromethoxy)benzene | |

CAS RN |

158178-35-9 |

Source

|

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)